(3-Chlorothiophen-2-yl)trimethylstannane
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Overview
Description
(3-Chlorothiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C7H11ClSSn and a molecular weight of 281.39 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 3-position and a trimethylstannane group at the 2-position. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)trimethylstannane typically involves the reaction of 3-chlorothiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product . The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorothiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles, such as halides, to form different substituted thiophenes.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as sodium hydride or potassium tert-butoxide, used to deprotonate the thiophene ring and promote nucleophilic substitution reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Biaryl Compounds: Formed through Stille coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(3-Chlorothiophen-2-yl)trimethylstannane has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of conjugated polymers and other materials with electronic properties.
Pharmaceutical Research: Utilized in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)trimethylstannane in chemical reactions involves the transfer of the trimethylstannane group to a substrate, facilitated by a catalyst or base. In Stille coupling reactions, the palladium catalyst coordinates with the trimethylstannane group and the organic halide, enabling the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)trimethylstannane: Similar structure but with the chlorine atom at the 4-position.
(3-Bromothiophen-2-yl)trimethylstannane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(3-Chlorothiophen-2-yl)trimethylstannane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the chlorine atom at the 3-position and the trimethylstannane group at the 2-position provides distinct electronic and steric properties that can be leveraged in various synthetic applications .
Properties
Molecular Formula |
C7H11ClSSn |
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Molecular Weight |
281.39 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C4H2ClS.3CH3.Sn/c5-4-1-2-6-3-4;;;;/h1-2H;3*1H3; |
InChI Key |
NZZZNAAQWKFJKY-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=CS1)Cl |
Origin of Product |
United States |
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